molecular formula C8H7FO2 B1281839 6-Fluoro-2,3-dihydro-1,4-benzodioxine CAS No. 60458-98-2

6-Fluoro-2,3-dihydro-1,4-benzodioxine

Cat. No.: B1281839
CAS No.: 60458-98-2
M. Wt: 154.14 g/mol
InChI Key: IWBRMEJPAIVOFZ-UHFFFAOYSA-N
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Description

6-Fluoro-2,3-dihydro-1,4-benzodioxine is a chemical compound with the molecular formula C8H7FO2 It is a member of the benzodioxine family, characterized by a dioxine ring fused with a benzene ring and a fluorine atom attached to the benzene ring

Scientific Research Applications

6-Fluoro-2,3-dihydro-1,4-benzodioxine has several applications in scientific research:

Safety and Hazards

The safety information for “6-Fluoro-2,3-dihydro-1,4-benzodioxine” includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using protective gloves/protective clothing/eye protection/face protection (P280) .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6-Fluoro-2,3-dihydro-1,4-benzodioxine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting substrate affinity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in metabolic processes or signal transduction pathways, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. Additionally, it may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound may degrade under certain conditions, leading to a decrease in its activity over time. Additionally, long-term exposure to the compound can result in cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may cause toxic or adverse effects, including disruption of cellular processes or induction of oxidative stress. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially influencing metabolic flux and metabolite levels. For example, it may affect the activity of enzymes involved in the breakdown or synthesis of specific metabolites, leading to changes in their concentrations within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important for understanding its overall effects. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes or its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding its subcellular localization provides insights into its specific roles within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2,3-dihydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-fluorophenol with ethylene glycol in the presence of an acid catalyst to form the dioxine ring . The reaction conditions often require heating and the use of a solvent such as toluene to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzodioxines.

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-2,3-dihydro-1,4-benzodioxine is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated counterparts. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

6-fluoro-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBRMEJPAIVOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499301
Record name 6-Fluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60458-98-2
Record name 6-Fluoro-2,3-dihydro-1,4-benzodioxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60458-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-1,4-benzodioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70499301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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